molecular formula C14H20N2O2S B6508779 N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide CAS No. 16795-60-1

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide

Cat. No. B6508779
CAS RN: 16795-60-1
M. Wt: 280.39 g/mol
InChI Key: VMKCEIPRFUUBHG-UHFFFAOYSA-N
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Description

“N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide group, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . The compound also contains a diethylamino group and a but-2-yn-1-yl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzenesulfonamide core, with a but-2-yn-1-yl group and a diethylamino group attached . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The benzenesulfonamide group in “this compound” could potentially undergo a variety of reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and a sulfonyl acid . The alkyne group could potentially undergo addition reactions, such as hydration or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar benzene ring and diethylamino group could increase its solubility in organic solvents .

Scientific Research Applications

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide has been studied extensively in the laboratory setting, as well as in clinical trials. In laboratory studies, this compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been found to have potential applications in the treatment of a variety of diseases, including cancer, neurological diseases, and autoimmune diseases.

Mechanism of Action

Target of Action

The primary target of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in regulating pH within tumor cells, which in turn influences cell proliferation and tumor growth .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within tumor cells . This system is crucial for maintaining intracellular pH, and disruptions to this system can lead to a hostile environment that inhibits tumor growth . Additionally, the inhibition of CA IX can interfere with the anaerobic glycolysis pathway , further disrupting the energy production and survival of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix over other carbonic anhydrases suggests it may have favorable distribution and selectivity properties .

Result of Action

The inhibition of CA IX by this compound leads to significant anti-proliferative effects on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell lines . Moreover, certain derivatives of this compound have been shown to induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the efficacy of this compound . .

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide has several advantages in laboratory experiments. First, this compound is a small-molecule drug, which makes it easier to synthesize and purify. Second, this compound has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of laboratory experiments.

Future Directions

There are several potential future directions for research on N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide. First, further studies are needed to better understand the mechanism of action of this compound. Second, further studies are needed to identify potential clinical applications of this compound, such as the treatment of cancer, neurological diseases, and autoimmune diseases. Third, further studies are needed to identify potential synergistic effects of this compound in combination with other drugs. Fourth, further studies are needed to identify potential toxic effects of this compound. Finally, further studies are needed to identify potential drug resistance mechanisms that could limit the effectiveness of this compound in the clinical setting.

Synthesis Methods

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide can be synthesized via a variety of methods, including the condensation of 4-(diethylamino)but-2-yn-1-ylbenzene and sulfonamide. This reaction proceeds in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a crystalline solid that can be purified by recrystallization.

properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCEIPRFUUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168454
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16795-60-1
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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